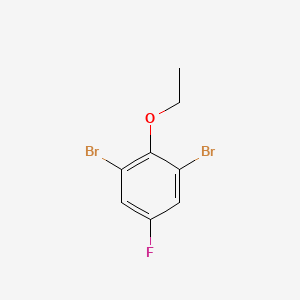

1,3-Dibromo-2-ethoxy-5-fluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

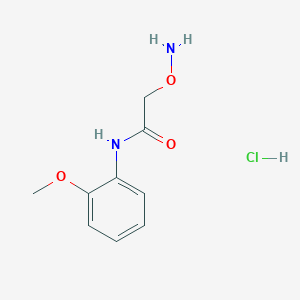

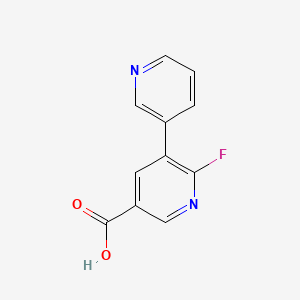

1,3-Dibromo-2-ethoxy-5-fluorobenzene is a chemical compound with the molecular formula C8H7Br2FO and a molecular weight of 297.95 . It is used in research and has a CAS number of 1447671-86-4 .

Molecular Structure Analysis

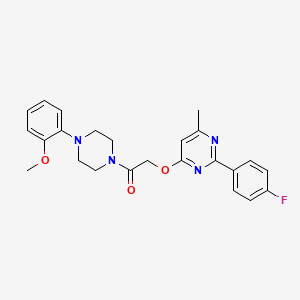

The molecular structure of 1,3-Dibromo-2-ethoxy-5-fluorobenzene consists of a benzene ring substituted with bromo, ethoxy, and fluoro groups . The InChI code for this compound is 1S/C8H7Br2FO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

1,3-Dibromo-2-ethoxy-5-fluorobenzene is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .科学的研究の応用

Organometallic Chemistry and Catalysis

Fluorobenzenes, including those with specific substitution patterns like 1,3-Dibromo-2-ethoxy-5-fluorobenzene, are increasingly recognized for their role in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine atoms alters the electronic properties of these molecules, making them weakly coordinating ligands. This property is beneficial in contexts where non-coordinating solvents or easily displaced ligands are required. Fluorobenzenes can participate in C-H and C-F bond activation reactions facilitated by reactive transition metal complexes, opening new avenues for organic synthesis and catalytic applications (Pike, Crimmin, & Chaplin, 2017).

Material Science and Polymer Chemistry

In material science, fluorinated benzene derivatives, including those similar to 1,3-Dibromo-2-ethoxy-5-fluorobenzene, are key monomers in the synthesis of polymers with unique properties. For instance, fluorinated distyrylbenzene (DSB) derivatives have been studied for their role in tuning molecular properties and solid-state organization of materials. The introduction of fluorine atoms into the benzene ring can significantly affect the absorption characteristics and solid-state packing of the resulting polymers, influencing their optical and electronic properties (Renak et al., 1999).

Electrochemical Applications

The electrochemical fluorination of aromatic compounds, including halobenzenes, is an important area of research. Studies have explored the mechanisms of side reactions during the fluorination process, shedding light on the formation of various fluorinated benzene derivatives. These reactions are crucial for understanding the electrochemical behavior of halobenzenes and optimizing fluorination strategies for the synthesis of fluorinated aromatic compounds with desired properties (Horio et al., 1996).

Crystal Structure Prediction

The prediction of crystal structures of fluorinated benzenes, including derivatives similar to 1,3-Dibromo-2-ethoxy-5-fluorobenzene, is significant for understanding their solid-state chemistry. Advanced computational methods have been employed to predict the crystal structures of these molecules, providing insights into their intermolecular interactions and packing patterns. This research is critical for the design of new materials with specific crystalline properties (Misquitta et al., 2008).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

1,3-dibromo-2-ethoxy-5-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2FO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIWTYHDTBNIKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2992745.png)

![N-(4-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2992747.png)

![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992751.png)

![Ethyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate](/img/structure/B2992754.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2992756.png)

![3-isopentyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992763.png)